molecular formula C12H22N2O3 B3393171 Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester CAS No. 1932559-29-9

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester

Cat. No.: B3393171
CAS No.: 1932559-29-9
M. Wt: 242.31
InChI Key: COJUSTWUQICURS-UWVGGRQHSA-N
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Description

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester: is a heterocyclic compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol. This compound features a unique structure that combines elements of pyridine and oxazine rings, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amino alcohols and carboxylic acids can be reacted in the presence of dehydrating agents to form the oxazine ring. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography. The scalability of these methods ensures that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester: undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazine ring to more saturated forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research.

Scientific Research Applications

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester stands out due to its unique combination of pyridine and oxazine rings. Similar compounds include:

    Pyrido[3,4-b][1,4]oxazine derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.

    Tetrahydropyrido[3,4-b][1,4]oxazine derivatives: These are less saturated analogs with different chemical properties.

The uniqueness of This compound lies in its specific ring structure and the presence of the tert-butyl ester group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl (4aS,8aS)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-9-10(8-14)16-7-5-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJUSTWUQICURS-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester
Reactant of Route 2
Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester
Reactant of Route 3
Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester
Reactant of Route 4
Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester
Reactant of Route 5
Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester
Reactant of Route 6
Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester

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